phenyl [1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate
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Overview
Description
PHENYL N-(1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOL-5-YL)CARBAMATE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a phenyl group, a methanesulfonyl group, and an indole moiety, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
The synthesis of PHENYL N-(1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOL-5-YL)CARBAMATE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the indole core Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
PHENYL N-(1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOL-5-YL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole moiety, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
PHENYL N-(1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOL-5-YL)CARBAMATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions, particularly those involving indole-binding proteins.
Mechanism of Action
The mechanism of action of PHENYL N-(1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOL-5-YL)CARBAMATE involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
PHENYL N-(1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOL-5-YL)CARBAMATE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in medicinal chemistry for the development of antiviral and anticancer agents.
The uniqueness of PHENYL N-(1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOL-5-YL)CARBAMATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H16N2O4S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
phenyl N-(1-methylsulfonyl-2,3-dihydroindol-5-yl)carbamate |
InChI |
InChI=1S/C16H16N2O4S/c1-23(20,21)18-10-9-12-11-13(7-8-15(12)18)17-16(19)22-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,17,19) |
InChI Key |
WYHVMDRTQFDLNT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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